

An In-depth Technical Guide to 3'-amino-2',3'-dideoxycytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3'-NH2-ddCTP sodium	
Cat. No.:	B3308676	Get Quote

For Researchers, Scientists, and Drug Development Professionals

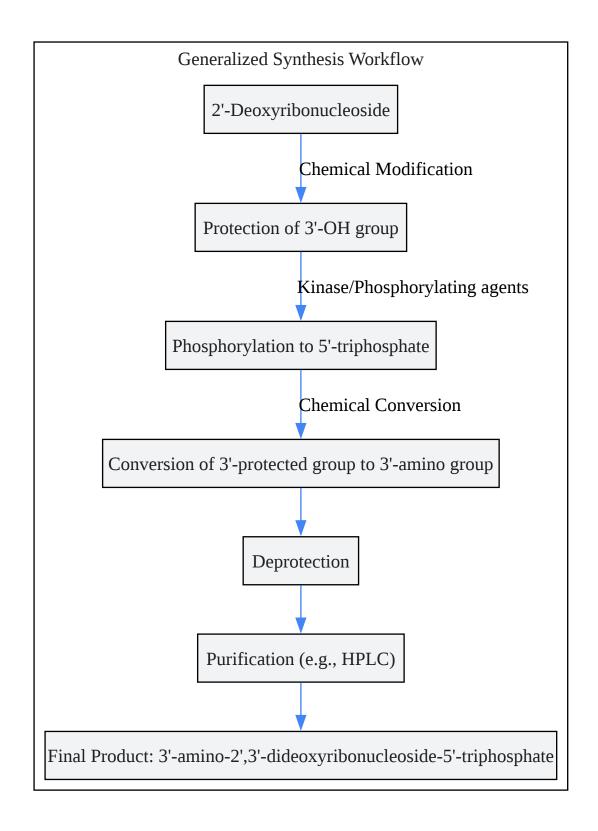
Introduction

3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP) is a synthetically modified nucleoside triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2][3] Its unique structure, characterized by the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an amino group, underpins its critical function as a DNA chain terminator.[4] This property makes it an invaluable tool in molecular biology, particularly in DNA sequencing and the study of DNA polymerase activity.[4][5] Furthermore, the presence of a terminal 3'-amino group provides a reactive handle for the conjugation of various labels, expanding its utility in diagnostics and research applications.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and applications of 3'-amino-ddCTP.

Chemical Structure and Properties

The defining feature of 3'-amino-ddCTP is the substitution of the 3'-hydroxyl (-OH) group of the deoxyribose sugar moiety with an amino (-NH2) group. It lacks a hydroxyl group at the 2' position as well, classifying it as a dideoxynucleotide. This modification is crucial for its biological activity.

Table 1: Chemical Properties of 3'-amino-2',3'-dideoxycytidine-5'-triphosphate

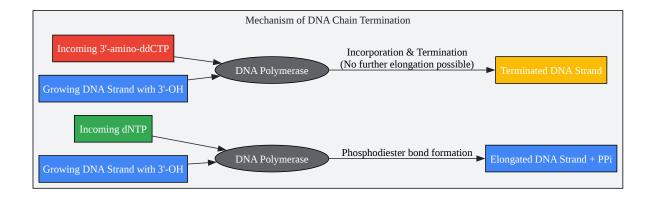

Property	Value	References
IUPAC Name	lithium (3-amino-5-(4-amino-2- oxopyrimidin-1(2H)- yl)tetrahydrofuran-2-yl)methyl triphosphate	[6]
Synonyms	3'-Amino-ddCTP	[6]
Molecular Formula	C ₉ H ₁₇ N ₄ O ₁₂ P ₃ (free acid)	[4][7]
Molecular Weight	466.10 g/mol (free acid)	[7]
Purity	≥90% by AX-HPLC	[7]
Canonical SMILES	NC(C1)C(COP([O-])(OP([O-]) (OP([O-]) ([O-])=O)=O)OC1N(C=CC(N)=N2)C2=O	[6]
Typical Salt Form	Lithium (Li+)	[4][7]
Storage Conditions	-20°C or below	[7]

Synthesis

The synthesis of 3'-amino-modified nucleoside triphosphates is a multi-step process that can be achieved through both chemical and enzymatic methods. Enzymatic synthesis offers high specificity and proceeds under mild aqueous conditions. A general approach for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates starts from the corresponding 2'-deoxyribonucleoside.[8]

A representative workflow involves the protection of the amino group, phosphorylation to the triphosphate, and subsequent deprotection.

Click to download full resolution via product page


Caption: Generalized workflow for the synthesis of 3'-amino-modified nucleoside triphosphates.

Mechanism of Action: DNA Chain Termination

The primary mechanism of action for 3'-amino-ddCTP is the termination of DNA synthesis. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).

Because 3'-amino-ddCTP lacks the essential 3'-hydroxyl group, once it is incorporated into a growing DNA strand by a DNA polymerase, the enzyme cannot add the next nucleotide.[4] The absence of the 3'-OH prevents the formation of the subsequent phosphodiester bond, leading to the irreversible termination of chain elongation.[1][4]

Click to download full resolution via product page

Caption: DNA chain elongation versus termination by 3'-amino-ddCTP.

This compound acts as an inhibitor of DNA polymerases. For instance, the related compound 2',3'-dideoxycytidine-5'-O-triphosphate (ddCTP) is known to inhibit human DNA polymerases β and γ with different efficiencies.[9] The inhibitory constants (Ki) for ddTTP, a similar dideoxynucleotide, demonstrate differential sensitivity among polymerases, suggesting that polymerase δ is significantly more sensitive than polymerase α .[10]

Applications in Research and Development

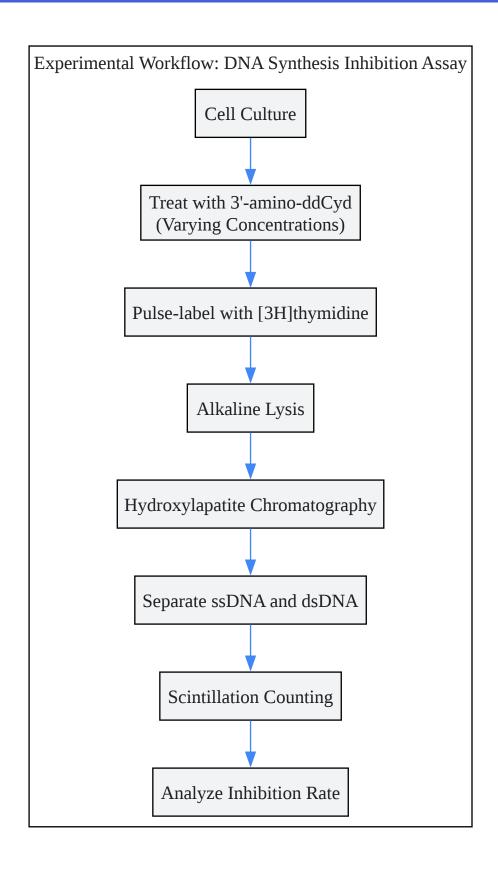
The unique properties of 3'-amino-ddCTP make it a versatile tool in various molecular biology applications.

- DNA Sequencing: As a chain terminator, it is a key component in variations of the Sanger sequencing method. The selective incorporation of dideoxynucleotides, including 3'-amino-ddCTP, generates a series of DNA fragments of different lengths, which can be resolved by gel electrophoresis to determine the DNA sequence.[5]
- Aptamer Development: The 3'-amino group serves as a functional handle for attaching other molecules, such as fluorophores, quenchers, or biotin, to the 3' end of an oligonucleotide.[4]
 This is particularly useful in the selection and development of aptamers—single-stranded DNA or RNA molecules that bind to specific targets.[7]
- Studying DNA Replication and Repair: 3'-amino-ddCTP and its nucleoside precursor (3'-amino-2',3'-dideoxycytidine) are used to investigate the mechanisms of DNA synthesis.[1] By observing how these analogs affect the rate of chain elongation and the integrity of replicative intermediates, researchers can gain insights into the function of the replication fork and the enzymes involved.[1][10]

Experimental Protocol: Inhibition of DNA Chain Elongation

The following is a generalized protocol based on methodologies used to study the effect of chain-terminating nucleoside analogs on DNA synthesis.[1]

Objective: To determine the effect of 3'-amino-2',3'-dideoxycytidine (the nucleoside precursor which is intracellularly phosphorylated to 3'-amino-ddCTP) on DNA chain elongation at the replication fork.


Methodology:

- Cell Culture and Treatment:
 - Culture exponentially growing cells (e.g., a human cell line) under standard conditions.

- Expose cells to varying concentrations of 3'-amino-2',3'-dideoxycytidine for a defined period (e.g., 9.5 hours). Include an untreated control and a positive control with a known DNA synthesis inhibitor (e.g., aphidicolin).
- Pulse-Labeling of Nascent DNA:
 - Briefly pulse-label the cells with a radioactive DNA precursor, such as [3H]thymidine, to label newly synthesized DNA at the replication fork.
- Cell Lysis and DNA Separation:
 - Perform a limited alkaline lysis to release nascent DNA fragments.
 - Separate single-stranded DNA (ssDNA, representing replicative intermediates) from double-stranded DNA (dsDNA) using hydroxylapatite chromatography.
- Quantification of Inhibition:
 - Measure the radioactivity incorporated into the ssDNA and dsDNA fractions for each treatment condition using liquid scintillation counting.
 - Calculate the percentage of inhibition of DNA synthesis compared to the untreated control.
- Analysis of Chain Elongation Recovery (Optional):
 - After the initial treatment period, wash the cells to remove the inhibitor.
 - Re-introduce the pulse-label at various time points post-removal to assess the rate of recovery of DNA elongation.

Click to download full resolution via product page

Caption: Workflow for assessing inhibition of DNA replication by 3'-amino-ddCyd.

Table 2: Expected Outcomes and Interpretation

Observation	Interpretation
Concentration-dependent decrease in radiolabel incorporation into ssDNA and dsDNA.	3'-amino-ddCTP (formed in the cell) inhibits the rate of DNA chain elongation at the replication fork.[1]
Slower rate of elongation recovery after drug removal at high concentrations.	High concentrations of the analog lead to a functional blocking of 3'-ends in the DNA, which are poor templates for further synthesis, potentially linking to cytotoxicity.[1]

Conclusion

3'-amino-2',3'-dideoxycytidine-5'-triphosphate is a powerful tool for molecular biologists, biochemists, and professionals in drug development. Its ability to act as a specific DNA chain terminator makes it fundamental to sequencing technologies and a valuable probe for studying DNA polymerase function. The modifiable 3'-amino group further enhances its utility, allowing for the creation of sophisticated molecular constructs for diagnostics and targeted research. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in advancing our knowledge of nucleic acid enzymology and for the development of novel therapeutic and diagnostic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxycytidine triphosphate Wikipedia [en.wikipedia.org]
- 3. biologyonline.com [biologyonline.com]

Foundational & Exploratory

- 4. 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate lithium sal... [cymitguimica.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 8. US20210300961A1 Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'triphosphates - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3'-amino-2',3'-dideoxycytidine-5'-triphosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3308676#3-amino-2-3-dideoxycytidine-5-triphosphate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com